molecular formula C9H14ClNO2 B2529568 2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2219379-52-7

2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B2529568
CAS No.: 2219379-52-7
M. Wt: 203.67
InChI Key: WOBWTCUGWMMDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO2 and its molecular weight is 203.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-Azabicyclo[2.1.1]hexanes serve as key intermediates in organic synthesis, offering pathways to construct complex molecular architectures due to their unique structural characteristics. Liao et al. (2016) developed a batchwise, multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride, showcasing its potential for large-scale synthesis by achieving a total of 195 grams of material. This preparation highlights the compound's utility in synthetic chemistry, particularly in constructing bicyclic ring systems through intramolecular displacement reactions (Liao et al., 2016).

Application in Asymmetric Synthesis

The compound's application extends to asymmetric synthesis, where its bicyclic structure is utilized to prepare enantiomerically pure molecules. Wolan et al. (2011) presented methods for removing benzyl-type protecting groups from the nitrogen atom of 2-azabicyclo[3.1.0]hexane systems. Their work underlines the versatility of this compound in asymmetric synthesis, enabling access to secondary bicyclic cyclopropylamines ready for further functionalization (Wolan et al., 2011).

Contributions to Medicinal Chemistry

In the realm of medicinal chemistry, 2-azabicyclo[2.1.1]hexane derivatives have shown promise as scaffolds for drug development. For instance, they have been used as conformationally locked analogues of nucleoside building blocks and as core structures in bioactive compounds, showcasing their potential in designing new therapeutic agents (Jimeno et al., 2011).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P233, P261, P264, P270, P271, P280, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, and P405 .

Mechanism of Action

Properties

IUPAC Name

2-cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c11-8(12)9-3-6(4-9)5-10(9)7-1-2-7;/h6-7H,1-5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBWTCUGWMMDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CC2(C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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